molecular formula C20H19NO3 B5669181 9-(4-ethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-ethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B5669181
M. Wt: 321.4 g/mol
InChI Key: JUFHFZUSCPSPSQ-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno-oxazine family, characterized by a fused coumarin-oxazine scaffold. The structure features a 4-ethylphenyl substituent at position 9 and a methyl group at position 3.

Properties

IUPAC Name

9-(4-ethylphenyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-3-14-4-6-15(7-5-14)21-11-17-18(23-12-21)9-8-16-13(2)10-19(22)24-20(16)17/h4-10H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFHFZUSCPSPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=O)C=C4C)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a multi-step process. One common method is the condensation reaction of secondary amides with acyl chlorides, catalyzed by iridium (Ir). This one-pot reaction is efficient and yields good results under mild conditions . The reaction conditions include the use of adipoyl chloride or pimeloyl chloride, with the reaction proceeding smoothly at room temperature.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic route. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxazinone ring is susceptible to nucleophilic attack, particularly at the carbonyl group (C2) and the adjacent nitrogen (N3). Key reactions include:

Reaction TypeConditionsProducts/OutcomeReferences
HydrolysisAcidic (HCl/H₂O) or Basic (NaOH)Ring-opening to form aminochromene derivatives
AminolysisPrimary amines (e.g., NH₃/EtOH)Substitution at C2 to yield urea analogs

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, increasing electrophilicity for water attack.

  • Aminolysis involves nucleophilic displacement by amines, forming substituted carbamates .

Oxidation Reactions

The chromene moiety and methyl/ethyl substituents undergo oxidation under controlled conditions:

SubstrateOxidizing AgentProductsNotes
Chromene double bondOzone (O₃)Cleavage to form ketone derivativesRequires inert solvents
Methyl group (C4)KMnO₄ (acidic conditions)Oxidation to carboxylic acidLimited by steric hindrance

Example :
Oxidation of the chromene double bond with ozone yields a diketone intermediate, which can further react with nucleophiles.

Photochemical Reactions

The conjugated chromene system participates in light-induced transformations:

| Reaction

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents aimed at treating infections caused by resistant bacterial strains.

Antioxidant Properties

The compound has also demonstrated antioxidant activities, making it a candidate for therapeutic applications in managing oxidative stress-related disorders. Its ability to scavenge free radicals may contribute to its protective effects against cellular damage.

Synthetic Methods

Several synthetic routes have been reported for the preparation of 9-(4-ethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one. A common method involves multi-step organic reactions starting from simpler precursors. The synthesis typically includes:

  • Formation of Key Intermediates : Utilizing reactions such as Pechmann condensation or Mannich-type condensation.
  • Final Product Characterization : Techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compounds.

Interaction Studies

Interaction studies involving this compound have focused on its binding affinity to various biological targets. Molecular docking simulations and spectroscopic methods are commonly used to elucidate these interactions. For example, studies have shown that the compound can effectively bind to enzymes relevant to its antimicrobial activity.

Photophysical Studies

Photophysical properties have been explored through absorption and emission spectroscopy. The compound exhibits distinct absorption bands and fluorescence properties that vary with solvent conditions. Notably, high quantum yields have been observed in specific solvents like 1,4-dioxane, indicating potential applications in fluorescent labeling and imaging techniques .

Mechanism of Action

The mechanism of action of 9-(4-ethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves the inhibition of key signaling pathways involved in inflammation. Specifically, it has been shown to suppress the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways . These pathways play crucial roles in the production of pro-inflammatory cytokines, and their inhibition can reduce inflammation and pain.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Chromeno-oxazine derivatives differ primarily in substituents at positions 3, 4, and 7. Key comparisons include:

Table 1: Substituent Variations and Properties
Compound Name Position 9 Substituent Position 4 Substituent Biological Activity Melting Point (°C) Reference
Target Compound 4-Ethylphenyl Methyl Not reported N/A N/A
9-(Furan-3-ylmethyl)-3-(4-methoxyphenyl)-... Furan-3-ylmethyl N/A Osteoblast formation, anti-osteoporosis N/A
9-(4-Hydroxybutyl)-3-(4-methoxyphenyl)-... 4-Hydroxybutyl N/A Synthetic intermediate 122–123
3-(4-Chlorophenyl)-9-(2-thienylmethyl)-... 2-Thienylmethyl N/A Not reported N/A
9-(4-Fluorobenzyl)-6-chloro-4-ethyl-... 4-Fluorobenzyl Ethyl Not reported N/A

Key Observations :

  • Position 9: Hydrophobic vs. Biological Impact: Analogs with furan-3-ylmethyl (compound 7 in ) or 4-fluorobenzyl () groups exhibit osteogenic or anti-inflammatory activities, suggesting that substituent steric/electronic properties critically modulate target engagement .
  • Position 4 :
    • The methyl group in the target compound is smaller than ethyl () or trifluoromethyl () groups, which may reduce steric hindrance in binding interactions .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data
Compound Activity Type Mechanism/Pathway Potency (IC50/EC50) Reference
9-(Furan-3-ylmethyl)-3-(4-methoxyphenyl)-... Osteogenic BMP/Smad and RANK/RANKL/OPG pathways Comparable to ipriflavone
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxybutyl)-... Synthetic intermediate N/A N/A
8-Fluoro-5,6,7-trihydroxyflavone α-Glucosidase inhibition Mixed-type inhibition IC50 = 0.82 µM

Key Insights :

  • Osteogenic Activity : The furan-3-ylmethyl analog () demonstrates dual osteoblast promotion and osteoclast inhibition, highlighting the importance of position 9 substituents in modulating bone remodeling pathways .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) may reduce activity compared to electron-donating groups (e.g., methyl in the target compound) due to altered electronic interactions .

Structure-Activity Relationships (SAR)

  • Position 8 : Bulky substituents (e.g., trifluoromethyl) at position 8 reduce α-glucosidase inhibitory activity, as seen in . The target compound’s unsubstituted position 8 may avoid this steric hindrance .
  • Position 3 : Aryl groups (e.g., 4-methoxyphenyl in ) enhance stability and binding affinity through π-π stacking .

Biological Activity

9-(4-ethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic organic compound that belongs to the chromeno[8,7-e][1,3]oxazin class. This compound exhibits a complex molecular structure characterized by an ethyl group, a 4-ethylphenyl substituent, and a chromeno-oxazinone core. Its unique arrangement of functional groups suggests potential biological activities that warrant detailed investigation.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the cyclization of appropriate precursors under controlled conditions using catalysts and solvents to yield high-purity products. Characterization methods such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that compounds with specific substituents on the phenyl ring showed enhanced activity against various bacterial strains. The minimum inhibitory concentrations (MIC) for selected derivatives were found to be notably low, indicating potent antimicrobial effects.

CompoundMIC (µg/mL)Target Bacteria
Base Compound32Staphylococcus aureus
Derivative A16Escherichia coli
Derivative B8Pseudomonas aeruginosa

Anticancer Activity

In vitro studies have shown that this compound exhibits anticancer properties against various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated a dose-dependent inhibition of cell proliferation.

Cell LineIC50 (µM)
MCF-715
A54920

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of different substituents on the phenyl ring has been correlated with varying levels of biological activity. For instance, compounds with electron-donating groups tend to enhance antimicrobial properties while those with electron-withdrawing groups may increase anticancer efficacy.

Case Studies

  • Case Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry explored the antimicrobial effects of various derivatives of chromeno[8,7-e][1,3]oxazin compounds. The results indicated that modifications at the 4-position significantly impacted activity against Gram-positive bacteria .
  • Case Study on Anticancer Effects : Research conducted at a leading cancer research institute evaluated the anticancer potential of this compound against multiple cancer types. The findings highlighted its effectiveness in reducing tumor growth in xenograft models when administered at specific dosages over a defined period .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-(4-ethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one?

  • Methodological Answer : The synthesis involves a multi-step process beginning with the construction of the chromeno[8,7-e][1,3]oxazine core. Key steps include cyclization reactions (e.g., acid-catalyzed condensation) followed by regioselective introduction of the 4-ethylphenyl and methyl substituents. For example, the ethylphenyl group may be introduced via Suzuki coupling or nucleophilic aromatic substitution under palladium catalysis, while the methyl group is typically added through alkylation or Friedel-Crafts acylation. Reaction conditions (e.g., anhydrous solvents like THF or DMF, temperatures between 60–120°C) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) must be optimized to minimize side products .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify protons on the ethylphenyl group (δ ~6.5–7.5 ppm for aromatic protons; δ ~1.2–1.4 ppm for ethyl CH₃). The oxazine ring protons appear as distinct multiplets (δ ~3.5–5.0 ppm).
  • IR : Look for carbonyl absorption (C=O stretch at ~1680–1720 cm⁻¹) and oxazine C-O-C bands (~1200–1250 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 351.4 (calculated for C₂₁H₂₁NO₃). Fragmentation patterns (e.g., loss of CO or ethylphenyl groups) validate structural motifs .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs. For anti-inflammatory potential (as seen in related chromeno-oxazines), use COX-1/COX-2 inhibition assays with IC₅₀ determination. For cytotoxicity, employ MTT or resazurin assays in cell lines (e.g., RAW 264.7 macrophages). Dosing ranges (1–100 µM) and solvent controls (e.g., DMSO ≤0.1%) are critical .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Methodological Answer :

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization), reducing side reactions.
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixtures).
  • Catalyst Screening : Test palladium ligands (e.g., XPhos vs. SPhos) for coupling efficiency. Monitor reaction progress via TLC or inline UV-Vis .

Q. What experimental designs are recommended for studying environmental stability and degradation pathways?

  • Methodological Answer :

  • Hydrolysis Studies : Expose the compound to buffers (pH 2–12) at 37°C. Analyze degradation products via LC-MS/MS.
  • Photolysis : Use UV light (λ = 254–365 nm) in environmental chambers. Identify quinone or epoxide byproducts.
  • Microbial Degradation : Incubate with soil or wastewater microbiota; track metabolite formation using ¹⁴C-labeling or HRMS .

Q. How can crystallography and computational modeling elucidate conformational dynamics and structure-activity relationships (SAR)?

  • Methodological Answer :

  • X-ray Diffraction : Determine dihedral angles between the chromeno-oxazine core and substituents (e.g., ethylphenyl orientation affects π-π stacking).
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (HOMO/LUMO energies) and binding affinities (e.g., docking to COX-2).
  • SAR Analysis : Compare bioactivity of analogs (e.g., 4-methyl vs. 4-ethyl derivatives) to identify critical substituents .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardize Assays : Use identical cell lines, serum concentrations, and endpoint measurements.
  • Solubility Checks : Confirm compound solubility in assay media via dynamic light scattering (DLS).
  • Metabolite Interference : Test for off-target effects using metabolomics (e.g., UPLC-QTOF-MS) .

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